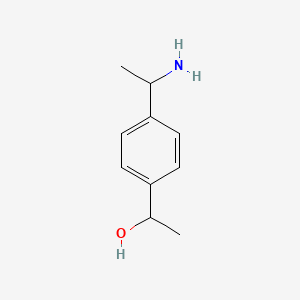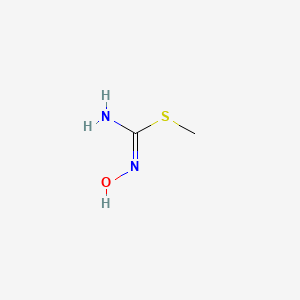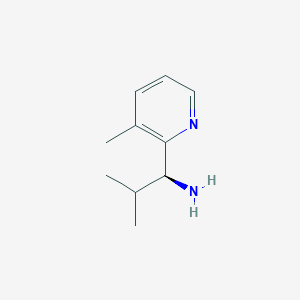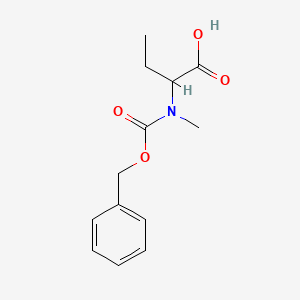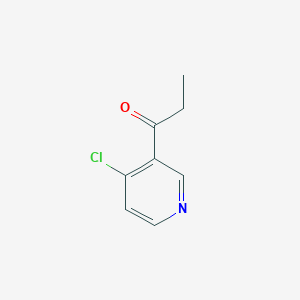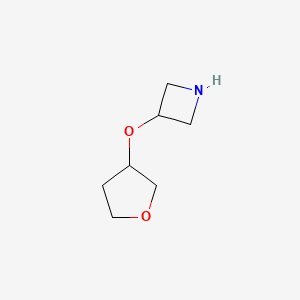
Methyl 5-bromo-3-morpholinothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-3-morpholinothiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5-position, a morpholine ring at the 3-position, and a methyl ester group at the 2-position of the thiophene ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Métodos De Preparación
The synthesis of methyl 5-bromo-3-morpholinothiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the bromination of a thiophene derivative followed by the introduction of the morpholine ring and the esterification of the carboxylic acid group. The reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The morpholine ring can be introduced through a nucleophilic substitution reaction using morpholine and a suitable leaving group. The final esterification step can be carried out using methanol and a strong acid catalyst .
Análisis De Reacciones Químicas
Methyl 5-bromo-3-morpholinothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-bromo-3-morpholinothiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules with potential anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex thiophene-based molecules.
Mecanismo De Acción
The mechanism of action of methyl 5-bromo-3-morpholinothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the bromine atom and the morpholine ring can influence the compound’s binding affinity and selectivity towards these targets. The thiophene ring system can also participate in π-π interactions with aromatic residues in proteins, enhancing its activity .
Comparación Con Compuestos Similares
Methyl 5-bromo-3-morpholinothiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Methyl 5-bromo-2-thiophenecarboxylate: Lacks the morpholine ring, which may result in different biological activities and applications.
Methyl 3-morpholinothiophene-2-carboxylate:
Methyl 5-aryl-3-hydroxythiophene-2-carboxylates: These compounds have an aryl group instead of a bromine atom, leading to different chemical and biological properties.
Propiedades
Fórmula molecular |
C10H12BrNO3S |
|---|---|
Peso molecular |
306.18 g/mol |
Nombre IUPAC |
methyl 5-bromo-3-morpholin-4-ylthiophene-2-carboxylate |
InChI |
InChI=1S/C10H12BrNO3S/c1-14-10(13)9-7(6-8(11)16-9)12-2-4-15-5-3-12/h6H,2-5H2,1H3 |
Clave InChI |
PBWRIESVDDMFPC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(S1)Br)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl (S)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13028345.png)
